1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
Description
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a methylsulfonyl-piperidinylmethyl backbone and an o-tolyl substituent.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-5-3-4-6-14(12)17-15(19)16-11-13-7-9-18(10-8-13)22(2,20)21/h3-6,13H,7-11H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGFUCAWGMREJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors
Attachment of the Urea Moiety: The urea group is introduced by reacting the piperidine intermediate with an isocyanate derivative. This step requires controlled conditions to ensure the selective formation of the desired urea linkage.
Final Assembly: The o-tolyl group is attached through a coupling reaction, often facilitated by catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest analogs differ primarily in substituent groups attached to the urea scaffold. Key comparisons include:
*Calculated based on structural similarity to .
- The 2-oxaadamantane group in Compound 26 () increases molecular rigidity and bulk, which may improve target binding specificity but complicate synthetic accessibility .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Substitutions at the R₁ position (e.g., o-tolyl vs. tetrahydrofuran) critically influence solubility and target engagement. Hydrophobic groups like o-tolyl may favor penetration into bacterial biofilms or tumor microenvironments .
Biological Activity
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic compound notable for its diverse biological activities, particularly in pharmacology. This compound features a unique structure that includes a piperidine ring, a methylsulfonyl group, and a urea moiety, which contribute to its potential therapeutic applications. The molecular formula of the compound is C13H18N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Chemical Structure and Properties
The structural characteristics of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea allow for various interactions with biological systems. The methylsulfonyl group enhances solubility and bioavailability, making it a promising candidate for drug development.
Biological Activities
- Anticoagulant Properties : Similar to other urea derivatives, this compound exhibits anticoagulant activity, making it relevant in the context of cardiovascular diseases.
- Enzyme Inhibition : Research indicates that the compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease. In particular, compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial in treating conditions like Alzheimer’s disease .
- Antibacterial Activity : Preliminary studies suggest that 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea may possess antibacterial properties against various strains of bacteria. For example, related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in antimicrobial therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticoagulant | Inhibits blood coagulation | |
| Enzyme Inhibition | AChE and urease inhibitors | |
| Antibacterial | Moderate activity against S. typhi, B. subtilis |
Case Study: Enzyme Inhibition Analysis
A study evaluated various synthesized compounds including derivatives of piperidine for their AChE inhibitory activity. The results indicated that several compounds demonstrated IC50 values significantly lower than the reference standard, highlighting their potential as effective inhibitors .
The mechanisms underlying the biological activities of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea are not fully elucidated but are believed to involve:
- Binding Affinity : The compound's structural features allow it to bind effectively to target enzymes and receptors.
- Interaction with Amino Acids : Docking studies have suggested that the compound interacts with specific amino acids in target proteins, influencing their activity .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Comprehensive studies are needed to evaluate the efficacy and safety profiles of this compound in living organisms.
- Structure-Activity Relationship (SAR) : Detailed SAR studies will help in optimizing the compound for enhanced biological activity and reduced side effects.
Q & A
Q. Basic Characterization
- 1H NMR Spectroscopy : Used to confirm substituent positions and integration ratios. For example, DMSO-d6 is a common solvent, with spectra recorded at 300 MHz .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .
How does the introduction of a methylsulfonyl group on the piperidine ring influence the compound's physicochemical and pharmacokinetic properties?
Q. Advanced Structure-Activity Relationship (SAR)
- Physicochemical Impact : The methylsulfonyl group enhances solubility via polar sulfonyl interactions and stabilizes the piperidine ring conformation, potentially improving target binding .
- Pharmacokinetics : Analogous compounds (e.g., TPPU derivatives) show increased potency (7-fold) and bioavailability (3300-fold AUC improvement) when sulfonyl groups replace bulky adamantine moieties .
- Experimental Design : Compare logP, solubility, and metabolic stability assays between sulfonyl and non-sulfonyl analogs .
What experimental approaches are used to evaluate the inhibitory activity of such urea derivatives against enzymes like soluble epoxide hydrolase (sEH)?
Q. Advanced Biological Evaluation
- Enzyme Inhibition Assays : Use fluorescence-based competitive displacement methods (e.g., Förster resonance energy transfer) to measure IC values .
- In Vivo Pharmacokinetics : Assess C and AUC in rodent models to correlate structural modifications with bioavailability .
- Target Validation : Crystallographic fragment screening or molecular docking to identify binding interactions with sEH .
How can researchers resolve contradictions in biological activity data between similar urea derivatives?
Q. Advanced Data Analysis
- Statistical Methods : Apply multivariate analysis to isolate variables (e.g., substituent electronic effects, steric hindrance) impacting activity .
- Control Experiments : Test compounds under identical assay conditions (pH, temperature, solvent) to minimize variability .
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., o-tolyl vs. p-tolyl derivatives) to identify trends .
What are the common purification methods for these compounds after synthesis?
Q. Basic Purification
- Liquid-Liquid Extraction : Separate organic and aqueous layers using DCM or ethyl acetate .
- Column Chromatography : Silica gel with gradients of polar solvents (e.g., MeOH:DCM) to isolate pure fractions .
Design a study to investigate the impact of aromatic substituents (o-tolyl vs. p-tolyl) on target binding affinity.
Q. Advanced Experimental Design
Synthesis : Prepare o-tolyl and p-tolyl analogs using identical synthetic routes .
Biophysical Assays :
- Surface plasmon resonance (SPR) to measure binding kinetics (K).
- X-ray crystallography to resolve ligand-enzyme interactions .
Data Interpretation : Compare steric/electronic effects of substituents using Hammett constants or computational modeling .
Table 2 : Hypothetical Binding Affinity Data
| Substituent | IC (nM) | K (µM) | Reference |
|---|---|---|---|
| o-Tolyl | 12.5 | 0.45 | |
| p-Tolyl | 8.2 | 0.28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
